molecular formula C6H10N2O B15323506 5-Propyl-1,2-oxazol-4-amine

5-Propyl-1,2-oxazol-4-amine

Cat. No.: B15323506
M. Wt: 126.16 g/mol
InChI Key: PGKFKLKUALIXER-UHFFFAOYSA-N
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Description

5-Propyl-1,2-oxazol-4-amine is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a propyl group at the 5-position and an amine group at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the amine and oxygen atoms, and hydrophobicity from the propyl chain.

The hydrochloride salt of a closely related compound, 5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride (CAS 1080063-94-0), has been documented with molecular formula C₆H₁₁ClN₂O and molecular weight 162.62 g/mol . This highlights the importance of substituent positioning (propyl vs. isopropyl) in modulating properties like solubility and crystallinity.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-propyl-1,2-oxazol-4-amine

InChI

InChI=1S/C6H10N2O/c1-2-3-6-5(7)4-8-9-6/h4H,2-3,7H2,1H3

InChI Key

PGKFKLKUALIXER-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-1,2-oxazol-4-amine typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of oxazole derivatives often employs flow chemistry techniques. This method allows for the continuous production of oxazolines and their subsequent oxidation to oxazoles, improving safety and efficiency compared to batch synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: The major product of oxidation is the corresponding oxazole derivative.

    Substitution: Substitution reactions yield various substituted oxazole derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Propyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Propyl-1,2-oxazol-4-amine with three analogs, emphasizing substituent effects and crystallographic data where applicable:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-Propyl-1,2-oxazol-4-amine 5-propyl, 4-amine C₆H₁₀N₂O 126.16 (free base) Moderate solubility in polar solvents; potential for hydrogen bonding .
5-(propan-2-yl)-1,2-oxazol-4-amine HCl 5-isopropyl, 4-amine (HCl salt) C₆H₁₁ClN₂O 162.62 Enhanced crystallinity due to HCl salt formation; improved aqueous solubility .
5-Methyl-1,2-oxazol-4-amine 5-methyl, 4-amine C₄H₆N₂O 98.10 Higher volatility; limited hydrogen-bonding capacity compared to propyl analogs .
5-Phenyl-1,2-oxazol-4-amine 5-phenyl, 4-amine C₉H₈N₂O 160.18 Increased aromaticity; lower solubility in water; stronger π-π interactions .

Key Observations:

Substituent Effects on Solubility :

  • The propyl chain in 5-Propyl-1,2-oxazol-4-amine balances hydrophobic and hydrophilic interactions, whereas the isopropyl variant (as HCl salt) exhibits superior crystallinity and solubility due to ionic character .
  • Phenyl-substituted analogs show reduced aqueous solubility due to aromatic stacking .

Hydrogen-Bonding Patterns :

  • Amine and oxygen atoms in isoxazole derivatives facilitate hydrogen bonding, influencing crystal packing. For example, the free base of 5-propyl-1,2-oxazol-4-amine likely forms weaker hydrogen bonds compared to its HCl salt, which benefits from ionic interactions .

Crystallographic Tools :

  • Programs like SHELXL and SIR97 are critical for resolving such structures. For instance, SHELXL’s refinement capabilities could elucidate differences in bond lengths and angles between propyl and isopropyl derivatives .

Research Findings and Challenges

  • Synthetic Accessibility : Propyl-substituted isoxazoles are typically synthesized via cycloaddition reactions, but steric hindrance from the propyl group may reduce yields compared to methyl analogs.
  • Biological Relevance: Isoxazole amines are known kinase inhibitors; the propyl chain may enhance membrane permeability in drug design .
  • Crystallographic Limitations : While tools like ORTEP-3 and WinGX aid in visualizing molecular conformations, the lack of high-resolution crystallographic data for 5-Propyl-1,2-oxazol-4-amine limits mechanistic insights .

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